
3,7-Dihydroxytropolone
描述
3,7-dihydroxytropolone is a cyclic ketone that is tropolone in which the hydrogens at positions 3 and 7 are susbstituted by hydroxy groups. It is isolated from the soil bacterium Streptomyces tropolofaciens strain K611-97. It has a role as an antineoplastic agent and a bacterial metabolite. It is a cyclic ketone, a triol, an alpha-hydroxy ketone and an enol. It derives from a tropolone.
This compound is a natural product found in Streptomyces cyaneofuscatus and Streptomyces with data available.
科学研究应用
Synthesis of 3,7-Dihydroxytropolone
The synthesis of 3,7-dHT has been advanced through innovative methods such as the [5+2] oxidopyrilium cycloaddition/ring-opening approach. This technique allows for the generation of structurally novel derivatives that can be evaluated for their therapeutic potential. Recent studies have successfully synthesized biosynthetic intermediates to natural products like puberulic and puberulonic acids, which are also derived from 3,7-dHT .
Antiviral Applications
This compound has shown promise in antiviral research:
- HIV : Initial studies indicate that while some synthetic derivatives of 3,7-dHT exhibit antiviral activity against HIV, they are generally less effective than their α-hydroxytropolone counterparts. The presence of an additional hydroxyl group in 3,7-dHT may negatively impact its efficacy against HIV RNase H .
- Hepatitis B Virus (HBV) : Compounds derived from 3,7-dHT have demonstrated selective inhibition of viral DNA synthesis in HBV assays. However, their cytotoxicity limits their therapeutic window when compared to α-hydroxytropolones .
- Herpes Simplex Virus (HSV) : Notably, some 3,7-dHT derivatives have exhibited significant antiviral activity against HSV-1 and HSV-2. For instance, certain compounds showed EC50 values comparable to established antiviral agents like acyclovir .
Antimicrobial Activity
Research has highlighted the strong antimicrobial properties of 3,7-dHT against various pathogens. In particular:
- Streptomyces : Studies have identified that 3,7-dHT possesses potent antimicrobial activity against Streptomyces species, suggesting its potential as a natural antibiotic .
- Phytopathogens : The compound has been shown to exhibit anti-phytopathogenic effects in certain bacterial strains associated with plant diseases. This opens avenues for its application in agricultural biotechnology as a biopesticide .
Anticancer Potential
The anticancer properties of this compound have been investigated in various cancer cell lines:
- Melanoma : In vitro studies have indicated that certain 3,7-dHT derivatives can inhibit the proliferation of B16 melanoma cells more effectively than traditional chemotherapeutic agents like mitomycin C .
- Breast Cancer : Compounds derived from this class have shown significant cytotoxicity against MCF-7 human breast cancer cells. These findings suggest that further development could lead to new cancer therapies based on 3,7-dHT .
Case Studies and Findings
The following table summarizes key findings from recent studies on the applications of this compound:
常见问题
Basic Research Questions
Q. What are the primary biosynthetic pathways for 3,7-dihydroxytropolone in bacterial systems?
- This compound (3,7-dHT) biosynthesis in Pseudomonas and Streptomyces spp. involves truncating the phenylacetic acid (paa) catabolic pathway. Key enzymes include TrlE (a flavoprotein monooxygenase) and TrlCD, which mediate hydroxylation and decarboxylation to form the tropolone core. The pathway also integrates precursor salvaging from paa intermediates, as shown via gene deletion mutants and in vitro reconstitution .
Q. How can this compound be synthesized from common precursors like D-galactose or kojic acid?
- The Galactose Route uses D-(+)-galactose as a starting material, undergoing oxidation and cyclization steps to yield 7-hydroxytropolone, which is further hydroxylated. The Kojic Acid Route employs kojic acid, which is modified through bromination and oxidation to produce 3,7-dHT derivatives. Both routes require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products .
Q. What analytical techniques are critical for confirming the structure and purity of synthesized this compound derivatives?
- LC-MS and NMR spectroscopy are essential for structural elucidation. For example, LC-MS distinguishes 3,7-dHT (m/z 155.03) from analogs like 7-hydroxytropolone (m/z 139.04), while NMR confirms hydroxyl group positioning. Iron-binding assays (e.g., CAS agar) validate functional activity .
Q. What experimental models are used to assess the antibiotic efficacy of this compound against phytopathogens?
- Disk diffusion assays and minimum inhibitory concentration (MIC) determinations are standard. For instance, 3,7-dHT exhibits an MIC of 2.5 µg/mL against Streptomyces scabies, outperforming 7-hydroxytropolone (5 µg/mL). Iron-chelating properties are evaluated via CAS agar assays .
Advanced Research Questions
Q. How does the Mg²⁺ concentration influence the inhibitory efficacy of this compound against HIV-1 enzymes?
- 3,7-dHT inhibits HIV-1 reverse transcriptase (RT) and integrase (IN) by chelating Mg²⁺ ions in their active sites. Increasing Mg²⁺ concentrations reduce inhibition (IC50 shifts from 0.7–2.3 µM to >10 µM), suggesting competitive binding. Experimental designs must standardize Mg²⁺ levels to ensure reproducibility .
Q. What experimental strategies elucidate the role of specific genes (e.g., tpoD, tpoE) in this compound biosynthesis?
- Gene knockout mutants (e.g., ΔtpoD, ΔtpoE) and genetic complementation (using plasmids like pME6032-tpoD) are employed. LC-MS analysis of mutant extracts reveals the absence of 3,7-dHT, confirming gene essentiality. Heterologous expression in E. coli further validates enzyme functions .
Q. What structural features of this compound enable its dual inhibition of HIV-1 reverse transcriptase and integrase?
- The 3,7-dihydroxy motif chelates two Mg²⁺ ions in the RT polymerase and IN active sites (spaced ~3.7 Å). O-Methylation or substitution at C-7 abolishes activity, highlighting the necessity of free hydroxyl groups. Crystal structures show direct coordination with catalytic metal ions .
Q. How can researchers address discrepancies in bioactivity data when this compound exhibits both potent enzyme inhibition and cytotoxicity?
- Structure-activity relationship (SAR) studies modify the tropolone scaffold to reduce toxicity. For example, bromination at C-4 (e.g., SP47) retains anti-HIV activity (IC50: 0.7 µM) but lowers cytotoxicity. In vitro models (e.g., human cell lines) screen for selective toxicity thresholds .
Q. What challenges arise in achieving regioselective hydroxylation during the chemical synthesis of this compound analogs?
- Non-selective halogenation (e.g., using N-bromosuccinimide) often yields bis-halogenated byproducts. Strategies include slow reagent addition, kinetic control, and enzymatic hydroxylation (e.g., TrlE in Streptomyces) to direct regioselectivity. Thiolate-based derivatization further diversifies products .
Q. How can the therapeutic potential of this compound be optimized given its reported cytotoxicity?
- Prodrug approaches (e.g., masking hydroxyl groups as esters) and nanoparticle delivery systems improve bioavailability and reduce off-target effects. Co-administration with antioxidants (e.g., NAC) mitigates oxidative stress-linked toxicity in cellular models .
Q. Data Contradiction Analysis
- Iron Chelation vs. Antibiotic Activity : While 3,7-dHT binds iron strongly (CAS assay), its antibiotic efficacy against S. scabies exceeds iron-chelator analogs. This suggests additional mechanisms, such as disrupting membrane integrity or interfering with pathogen-specific pathways .
- Enzyme Inhibition vs. Cytotoxicity : Despite low IC50 values (µM range) against HIV enzymes, cytotoxicity limits therapeutic use. Researchers must balance metal chelation potency with off-target effects using SAR and toxicity profiling .
Q. Methodological Considerations
- Metal Ion Standardization : Mg²⁺/Mn²⁺ concentrations must be controlled in enzymatic assays to avoid skewed inhibition data.
- Gene Complementation : Use mini-Tn7 plasmids for stable gene expression in Pseudomonas mutants to confirm biosynthetic roles .
- Synthetic Route Optimization : Employ HPLC-guided fractionation to isolate intermediates in multi-step syntheses (e.g., galactose route) .
属性
CAS 编号 |
85233-29-0 |
---|---|
分子式 |
C7H6O4 |
分子量 |
154.12 g/mol |
IUPAC 名称 |
2,3,4-trihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,8,9,10,11) |
InChI 键 |
HQLHJCFATKAUSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=C(C(=C1)O)O)O |
规范 SMILES |
C1=CC(=O)C(=C(C(=C1)O)O)O |
同义词 |
3,7-dihydroxytropolone BMY 28438 BMY-28438 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。